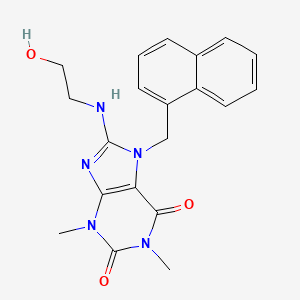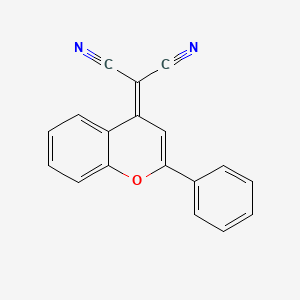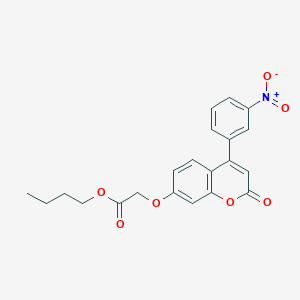![molecular formula C31H31BrN2O7 B11667681 (5Z)-5-{3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11667681.png)
(5Z)-5-{3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-({3-BROMO-4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a brominated aromatic ring, ether linkages, and a diazinane trione core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-BROMO-4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the bromination of a suitable aromatic precursor, followed by the introduction of the tert-butylphenoxy and methoxy groups through etherification reactions. The final step involves the formation of the diazinane trione core under controlled conditions, often using specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial applications to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The brominated aromatic ring can be oxidized to form corresponding quinones.
Reduction: The diazinane trione core can be reduced to form dihydro derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interaction with biological targets can lead to the discovery of new therapeutic agents.
Medicine
In medicinal chemistry, this compound can be used as a lead compound for drug development. Its structural features allow for the design of analogs with improved pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (5Z)-5-({3-BROMO-4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The brominated aromatic ring and diazinane trione core can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
tert-Butyl carbamate: A compound used in organic synthesis and as a protecting group for amines.
Uniqueness
Compared to similar compounds, (5Z)-5-({3-BROMO-4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE stands out due to its complex structure and multifunctional groups
Properties
Molecular Formula |
C31H31BrN2O7 |
|---|---|
Molecular Weight |
623.5 g/mol |
IUPAC Name |
(5Z)-5-[[3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C31H31BrN2O7/c1-31(2,3)20-6-10-23(11-7-20)40-14-15-41-27-25(32)17-19(18-26(27)39-5)16-24-28(35)33-30(37)34(29(24)36)21-8-12-22(38-4)13-9-21/h6-13,16-18H,14-15H2,1-5H3,(H,33,35,37)/b24-16- |
InChI Key |
QRNBTLQTKGBWAS-JLPGSUDCSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Br)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC)OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Br)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(E)-{2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}phenyl)carbonyl]hydrazinylidene}methyl]benzoate](/img/structure/B11667605.png)
![2-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11667606.png)

![2-Benzyl-1-(4-cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11667625.png)
![N'-[(E)-[1,1'-biphenyl]-4-ylmethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11667629.png)
![N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-chlorobenzyl)-1-piperazinamine](/img/structure/B11667631.png)

![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11667636.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11667637.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11667643.png)

![2-[(3-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-YL)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B11667662.png)
![N-[(E)-1-(2,4-dichlorophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B11667663.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-methylbenzohydrazide](/img/structure/B11667665.png)
